Meso-tetra (2,3,4-trifluorophenyl) porphine
CAS No.:
Cat. No.: VC16560779
Molecular Formula: C44H18F12N4
Molecular Weight: 830.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H18F12N4 |
|---|---|
| Molecular Weight | 830.6 g/mol |
| IUPAC Name | 5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin |
| Standard InChI | InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H |
| Standard InChI Key | LJNDKSBQGRXRKX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F |
Introduction
Synthesis and Manufacturing
Adler-Longo Methodology
The synthesis follows the Adler-Longo method, involving condensation of pyrrole with 2,3,4-trifluorobenzaldehyde in refluxing propionic acid . Key steps include:
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Condensation: Pyrrole and aldehyde react to form a porphyrinogen intermediate.
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Oxidation: The intermediate is oxidized using agents like dichlorodicyanoquinone (DDQ) or chloranil to yield the aromatic porphyrin .
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Purification: Column chromatography or recrystallization isolates the product, with yields typically ranging from 15–25% due to steric hindrance from fluorine substituents.
Challenges in Synthesis
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Steric Effects: Bulky trifluorophenyl groups hinder cyclization, reducing yields compared to meso-tetraphenylporphine (TPP) .
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Electronic Effects: Electron-withdrawing fluorine atoms deactivate the aldehyde, slowing condensation kinetics.
Structural and Spectroscopic Features
X-ray Crystallography and Computational Analysis
While no crystal structure is publicly reported for this specific derivative, density functional theory (DFT) calculations predict a non-planar porphyrin core due to steric clashes between adjacent fluorine atoms . The dihedral angle between phenyl rings and the porphyrin plane is estimated at 60–70°, reducing π-conjugation compared to planar porphyrins .
Spectroscopic Characterization
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UV-Vis Spectroscopy: The Soret band appears at ~420 nm, redshifted by 10 nm compared to TPP due to fluorine’s inductive effects .
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Fluorescence Emission: Exhibits weak fluorescence (quantum yield Φ < 0.1) due to heavy atom effects from fluorine, promoting intersystem crossing .
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NMR Spectroscopy: ¹⁹F NMR shows three distinct signals for ortho, meta, and para fluorine atoms at δ −140 to −160 ppm.
Table 2: Comparative Spectroscopic Data
| Property | Meso-tetra (2,3,4-trifluorophenyl) porphine | Meso-Tetra(4-trifluoromethylphenyl) porphine |
|---|---|---|
| Molecular Weight | 830.6 g/mol | 886.7 g/mol |
| Soret Band (λmax) | 420 nm | 415 nm |
| Fluorescence Quantum Yield | <0.1 | 0.3 |
Chemical Reactivity and Stability
Metallation Behavior
The compound readily coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) in refluxing dimethylformamide (DMF). Metallated derivatives show enhanced photostability, making them suitable for optical applications .
Thermal and Photochemical Stability
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Thermal Stability: Decomposes above 300°C, outperforming non-fluorinated porphyrins due to strong C–F bonds.
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Photostability: Resists degradation under visible light, a critical advantage in dye-sensitized solar cells (DSSCs) and photodynamic therapy .
Applications in Science and Technology
Photodynamic Therapy (PDT)
The compound’s low fluorescence but high singlet oxygen quantum yield (ΦΔ ≈ 0.7) makes it a candidate for PDT. Fluorine substituents improve cellular uptake and target specificity .
Optical Materials
Patent US20170235034A1 highlights its use in blue-light-filtering lenses, leveraging its absorption at 400–450 nm to protect against high-energy visible light .
Catalysis
In oxidation reactions, iron(III) derivatives catalyze lignin degradation with 80% efficiency under microwave irradiation, offering a sustainable route to aromatic monomers .
Future Research Directions
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